Tubocurarine chloride pentahydrate (+)

Description

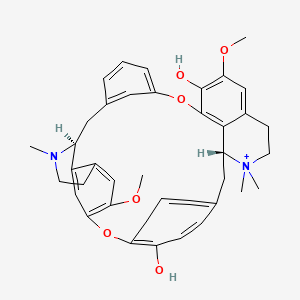

Structure

3D Structure

Properties

Molecular Formula |

C37H41N2O6+ |

|---|---|

Molecular Weight |

609.7 g/mol |

IUPAC Name |

(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol |

InChI |

InChI=1S/C37H40N2O6/c1-38-13-11-24-19-32(42-4)33-21-27(24)28(38)16-22-7-6-8-26(15-22)44-37-35-25(20-34(43-5)36(37)41)12-14-39(2,3)29(35)17-23-9-10-30(40)31(18-23)45-33/h6-10,15,18-21,28-29H,11-14,16-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1 |

InChI Key |

MZTXBESCVZFFQE-URLMMPGGSA-O |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=CC=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=CC=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

From Poisoned Darts to Anesthetic Adjunct: A Technical Guide to the Discovery and History of d-Tubocurarine

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of d-tubocurarine, the active principle of the South American arrow poison known as curare. Intended for researchers, scientists, and drug development professionals, this document delves into the ethnobotanical origins of curare, the pivotal scientific investigations that unraveled its physiological action, the meticulous process of its isolation and characterization, and its transformative impact on modern medicine. By examining the causality behind experimental choices and providing detailed methodologies, this guide offers a deep understanding of the journey of d-tubocurarine from a feared toxin to an invaluable pharmacological tool.

Introduction: The Enigma of the "Flying Death"

For centuries, European explorers in South America recounted tales of indigenous hunters employing arrows tipped with a potent, silent poison that could paralyze and swiftly kill prey without tainting the meat.[1][2] This substance, known by various names such as "curare," "urari," or "woorari," was a source of both fear and fascination.[3][4] The poison's remarkable property of being lethal when introduced into the bloodstream but harmless when ingested was a puzzle that intrigued early naturalists and physicians.[3] The journey to understand and harness the power of this "flying death" is a compelling narrative of ethnobotany, scientific inquiry, and pharmacological innovation.

The primary botanical sources of this potent concoction were eventually identified as vines of the Strychnos species (family Loganiaceae) and, most notably for the focus of this guide, Chondrodendron tomentosum (family Menispermaceae).[2][5] It is from the latter that the principal active alkaloid, d-tubocurarine, was isolated, paving the way for its use as a revolutionary muscle relaxant in surgery and medicine.[5][6]

Ethnobotany and Indigenous Preparation of Curare

The preparation of curare was a highly skilled and often ritualized process among various indigenous tribes of the Amazon basin.[3][7] While recipes varied, the fundamental procedure involved scraping the bark and stems of specific vines, which were then boiled in water for an extended period, sometimes for days.[4] This decoction was then strained and evaporated to produce a thick, dark, viscous paste.[4]

The potency of the resulting curare was crucial for successful hunting and was often assessed through bioassays, such as observing the number of leaps a frog could make after being pricked with a poison-tipped needle.[8] The finished product was typically stored in containers fashioned from bamboo tubes, gourds, or clay pots, which led to early classifications like "tube curare," "calabash curare," and "pot curare".[6]

Early Scientific Investigations: Unraveling the Mechanism of Action

The enigmatic nature of curare spurred centuries of scientific investigation. The timeline below highlights the key milestones in understanding its physiological effects.

Figure 1: A timeline of the key discoveries in the history of d-tubocurarine.

Pioneering experiments by Charles Waterton and Sir Benjamin Brodie in the early 19th century were crucial in demonstrating that the effects of curare were reversible if respiration was artificially maintained.[9] However, it was the meticulous work of the French physiologist Claude Bernard in the 1850s that pinpointed the site of action.[10] Through a series of elegant experiments on frogs, Bernard showed that curare did not affect the nerve's ability to conduct an impulse, nor the muscle's ability to contract when directly stimulated. Instead, it interrupted the transmission of the signal from the nerve to the muscle, a site we now know as the neuromuscular junction.[10]

Isolation and Characterization of d-Tubocurarine

The journey from a crude plant extract to a purified, clinically viable compound was a significant challenge for chemists. The breakthrough came in 1935 when Harold King, working at the National Institute for Medical Research in London, successfully isolated the crystalline active principle from a museum specimen of "tube curare".[4][9] This compound was named d-tubocurarine.[9] Later, in 1942, Oscar Wintersteiner and James Dutcher isolated d-tubocurarine from authenticated samples of Chondrodendron tomentosum, confirming its botanical origin.[10][11]

Physicochemical Properties of d-Tubocurarine Chloride

The chloride salt of d-tubocurarine is the form typically used in medicine. Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃₇H₄₂Cl₂N₂O₆ | [12] |

| Molecular Weight | 681.65 g/mol | [12] |

| Appearance | White to yellowish-white crystalline powder | [13] |

| Melting Point | ~270 °C (with decomposition) | [13] |

| Solubility | Soluble in water (~50 mg/mL) and ethanol; Insoluble in ether, chloroform, and acetone. | [12][14] |

| Specific Rotation | [α]D²⁰⁻²⁵ +215° (in water) | [12] |

| UV Maximum | 280 nm (in water) | [12][13] |

| pKa | 7.4 | [12] |

Experimental Protocol: Isolation and Purification of d-Tubocurarine Chloride

The following protocol is a synthesized methodology based on historical accounts and modern alkaloid extraction principles.

Figure 2: A generalized workflow for the isolation and purification of d-tubocurarine.

Step-by-Step Methodology:

-

Extraction:

-

The dried and powdered bark of Chondrodendron tomentosum is subjected to extraction with a dilute acidic aqueous solution (e.g., 0.1-1% hydrochloric or tartaric acid).[15] This protonates the alkaloid nitrogen atoms, forming salts that are soluble in water.

-

The mixture is stirred or percolated to ensure efficient extraction.[16]

-

The resulting solution is filtered to remove the solid plant debris.[17]

-

-

Initial Purification:

-

The acidic aqueous extract is made alkaline (pH 9-10) with a base such as sodium carbonate or ammonium hydroxide.[17] This deprotonates the alkaloid salts, converting them back to their free base form, which has low water solubility.

-

The aqueous solution is then repeatedly extracted with an immiscible organic solvent like chloroform or ether.[17] The free alkaloid bases will partition into the organic layer.

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield a crude alkaloid mixture.[17]

-

-

Selective Precipitation and Hydrolysis:

-

A more specific purification can be achieved by dissolving the quaternary base fraction in an appropriate solvent and treating it with picric acid.[1] This forms a d-tubocurarine picrate salt which precipitates out of the solution.

-

The collected picrate salt is then hydrolyzed in an emulsion of a strong mineral acid (e.g., 15-20% HCl) and a water-immiscible organic solvent for picric acid, such as toluene.[1] This process regenerates the d-tubocurarine as its hydrochloride salt in the aqueous phase, while the picric acid is removed in the organic phase.

-

-

Crystallization:

-

The aqueous layer containing d-tubocurarine chloride is separated.

-

The solution is concentrated and the d-tubocurarine chloride is crystallized, often from hot water.[1] Further recrystallization can be performed to achieve higher purity.

-

-

Characterization:

Pharmacology and Mechanism of Action

d-Tubocurarine is the prototypical non-depolarizing neuromuscular blocking agent.[10] Its primary pharmacological effect is the induction of skeletal muscle relaxation, which can progress to flaccid paralysis at higher doses.[5]

Figure 3: The mechanism of action of d-tubocurarine at the neuromuscular junction.

The mechanism of action of d-tubocurarine is as a competitive antagonist of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[5][13] It binds to the same site as ACh on the receptor but does not activate it.[13] By occupying the receptor, d-tubocurarine prevents ACh from binding and initiating the cascade of events that leads to muscle cell depolarization and subsequent contraction. This results in muscle relaxation and, at sufficient concentrations, paralysis.[5] The effects of d-tubocurarine can be overcome by increasing the concentration of ACh in the synaptic cleft, which can be achieved by administering an acetylcholinesterase inhibitor such as neostigmine.[13]

Toxicity and Standardization

The potency of early curare preparations was highly variable, posing a significant risk in its clinical application. This led to the development of bioassays to standardize its activity. The "rabbit head-drop" method became a widely used technique, where the dose of a curare preparation required to cause relaxation of the neck muscles to the point where the rabbit could no longer hold its head up was determined.[20][21]

The toxicity of d-tubocurarine is primarily due to paralysis of the respiratory muscles, leading to asphyxia.[4] The median lethal dose (LD50) varies depending on the animal species and the route of administration, as shown in the table below.

| Species | Route of Administration | LD50 (mg/kg) | References |

| Mouse | Intravenous | 0.14 | [13] |

| Mouse | Intraperitoneal | 0.4221 | [10] |

| Mouse | Subcutaneous | 0.6 | [10] |

| Rabbit | Intravenous | 0.146 | [10] |

| Dog | Intravenous | 1.2 | [13] |

Legacy and Modern Perspectives

The introduction of a standardized preparation of curare, Intocostrin, in 1942, and subsequently pure d-tubocurarine, revolutionized the practice of anesthesia and surgery.[6][20] For the first time, anesthetists could achieve profound muscle relaxation independently of the depth of anesthesia, allowing for safer and more complex surgical procedures.[9]

While d-tubocurarine itself is now rarely used clinically due to side effects such as histamine release and hypotension, its discovery was a watershed moment in pharmacology.[22] It served as the prototype for the development of a wide range of synthetic non-depolarizing neuromuscular blocking agents with improved safety profiles and pharmacokinetic properties, such as pancuronium, rocuronium, and cisatracurium.[23] The story of d-tubocurarine is a testament to the power of scientific inquiry in transforming a natural toxin into a life-saving therapeutic agent.

References

- Method of producing substantially pure d-tubocurarine chloride. US2409241A.

-

Tubocurarine. PubChem. [Link]

- Neuromuscular Blocking Agents (NMBAs): An Overview. SciSpace.

-

Tubocurarine | chemical compound. Britannica. [Link]

-

Neuromuscular block. PMC. [Link]

- LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride. PubMed.

- LC and LC-MS/MS Studies for Identification and Characterization of Degradation Products of d-tubocurarine chloride.

- Tubocurarine – Knowledge and References. Taylor & Francis.

- Tubocurarine Chloride. The Merck Index Online.

- Structures of d-tubocurarine analogs. The structure of d-tubocurarine and the analogs used in this study are shown.

-

Tubocurarine chloride. Wikipedia. [Link]

- D-Tubocurarine chloride pentahydr

- Preparation of semisynthetic (+)-tubocurarine chloride. PubMed.

- ALKALOIDS ISOLATED FROM SOUTH AFRICAN MENISPERMACEAE. UJ Content.

- Alkaloid Extraction Methods. Lifeasible.

- CURARE ALKALOIDS

- Fluorescent analysis of d-tubocurarine hydrochloride. Semantic Scholar.

- Quantitative extraction of tubocurarine, gallamine, and decamethonium

- The extraction, separation and purification of alkaloids in the n

- New extraction technique for alkaloids. SciELO.

- d-tubocurarine chloride. Chemsrc.

- Curare (d-Tubocurarine).

- Quantitative analysis of d-tubocurarine chloride in curare by column liquid chrom

- NMR analysis reveals a positively charged hydrophobic domain as a common motif to bound acetylcholine and d-tubocurarine. PubMed.

- Curare (d-Tubocurarine). University of Plymouth Research Portal.

- Chondrodendron tomentosum | The source of tubocurarine. Taylor & Francis eBooks.

- Bioassay of D-Tubocurarine Methods. Scribd.

- IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. YouTube.

- Spectroscopy Ir NMR and Uv. Scribd.

-

Curare. Wikipedia. [Link]

Sources

- 1. US2409241A - Method of producing substantially pure d-tubocurarine chloride - Google Patents [patents.google.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Curare - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Tubocurarine | chemical compound | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. CURARE ALKALOIDS FROM CHONDODENDRON TOMENTOSUM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tubocurarine Chloride [drugfuture.com]

- 13. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. jocpr.com [jocpr.com]

- 16. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. NMR analysis reveals a positively charged hydrophobic domain as a common motif to bound acetylcholine and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. D-TUBOCURARINE CHLORIDE | 57-94-3 [chemicalbook.com]

- 21. scribd.com [scribd.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

Chemical structure and properties of tubocurarine chloride pentahydrate

An In-Depth Technical Guide to Tubocurarine Chloride Pentahydrate

This guide provides a comprehensive technical overview of tubocurarine chloride pentahydrate, a benzylisoquinoline alkaloid renowned for its neuromuscular blocking properties.[1] Historically significant as the active component of curare, an arrow poison, it was later introduced into clinical practice as a muscle relaxant for surgical procedures.[1][2][3] This document delves into its intricate chemical structure, physicochemical characteristics, pharmacological profile, and the experimental methodologies crucial for its study and application.

Chemical Structure and Stereochemistry

Tubocurarine chloride pentahydrate is a complex organic molecule with a distinctive tetracyclic structure.[4] It is classified as a benzylisoquinoline alkaloid.[1][4] The molecule's architecture features two isoquinoline units linked by a diaryl ether bridge. A key characteristic, crucial for its biological activity, is the presence of two nitrogen atoms. Initially, its structure was believed to be bis-quaternary, meaning both nitrogens were thought to be N,N-dimethylated.[1] However, in 1970, the correct structure was established, revealing one nitrogen to be tertiary (mono-N-methylated) and the other to be a quaternary ammonium cation.[1] This quaternary ammonium group is essential for its interaction with nicotinic acetylcholine receptors.[4]

The systematic IUPAC name for tubocurarine chloride is (1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol chloride.[5] The pentahydrate form incorporates five molecules of water into its crystal lattice, which enhances its stability.[4]

Caption: Simplified 2D representation of the core tubocurarine structure.

Physicochemical Properties

The physicochemical properties of tubocurarine chloride pentahydrate are critical to its formulation, stability, and pharmacokinetic profile. The presence of the pentahydrate form is significant as it helps to mitigate the compound's hygroscopic nature, which is important for long-term storage.[4]

| Property | Value | Reference |

| Molecular Formula | C₃₇H₅₂Cl₂N₂O₁₁ | [4][5] |

| Molecular Weight | 771.72 g/mol | [4][6] |

| Appearance | White crystalline powder | [7] |

| Melting Point | Approximately 270-280°C (with decomposition) | [4][7] |

| Solubility | Sparingly soluble in water and ethanol; soluble in DMSO. | [5][7] |

| Optical Rotation | [α]D: +210° to +220° | [7] |

| Storage | Dry, dark, and at 0-4°C for short-term or -20°C for long-term. | [5] |

Pharmacological Profile

Mechanism of Action

Tubocurarine chloride is a non-depolarizing neuromuscular blocking agent.[8] Its primary pharmacological action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][4][8] By binding to these receptors on the postsynaptic membrane, it prevents acetylcholine (ACh) from binding and initiating muscle contraction.[1][4] This blockade of neurotransmission leads to skeletal muscle relaxation and paralysis.[4]

The interaction is reversible, with tubocurarine repeatedly associating and dissociating from the receptors.[8] At higher concentrations, it can also exhibit a non-competitive blockade by occluding the ion channel of the nAChR.[4]

Caption: Mechanism of neuromuscular blockade by tubocurarine.

Pharmacokinetics and Side Effects

When administered intravenously, tubocurarine has a bioavailability of 100%.[1] It has a relatively slow onset of action of about 5 minutes and a duration of action of 60 to 120 minutes.[1] The elimination half-life is approximately 1 to 2 hours, with about 50% of the drug binding to plasma proteins.[1]

A significant drawback of tubocurarine is its propensity to cause histamine release from mast cells.[1][4] This can lead to side effects such as bronchospasm, hypotension, and excessive salivation.[1] Additionally, it can block nicotinic receptors in autonomic ganglia, which may contribute to hypotension and tachycardia.[4] These side effects have led to its replacement by safer, more specific neuromuscular blocking agents in modern clinical practice.[1]

Experimental Methodologies

Isolation and Purification

Historically, tubocurarine was isolated from the bark of the South American vine Chondrododendron tomentosum.[2][4] The process typically involves the following steps:

-

Extraction: The dried and ground bark is exhaustively extracted with an acidic aqueous solution, such as 1% tartaric acid, to solubilize the alkaloids.[9]

-

Basification and Solvent Extraction: The acidic extract is then made alkaline, often with sodium bicarbonate, to precipitate the tertiary bases, which are then extracted with an organic solvent like chloroform.[9]

-

Purification: The crude extract undergoes further purification steps, which may include precipitation with picric acid to selectively isolate d-tubocurarine, followed by hydrolysis of the picrate complex.[9]

-

Crystallization: The final step involves crystallization from a suitable solvent, such as hot water, often with the addition of activated charcoal to remove impurities, yielding the crystalline tubocurarine chloride.[9]

Sources

- 1. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. (+)-Tubocurarine chloride pentahydrate (8063-06-7) for sale [vulcanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. (+)-Tubocurarine chloride pentahydrate | CAS 6989-98-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Tubocurarine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. US2409241A - Method of producing substantially pure d-tubocurarine chloride - Google Patents [patents.google.com]

In Vivo Pharmacokinetics and Pharmacodynamics of Tubocurarine: A Technical Guide

Topic: Pharmacokinetics and Pharmacodynamics of Tubocurarine in Vivo Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Tubocurarine (d-tubocurarine or d-Tc) remains the archetypal benzylisoquinoline neuromuscular blocking agent (NMBA). While its clinical utility has waned in favor of agents with superior safety profiles (e.g., cisatracurium, rocuronium), it serves as the foundational model for understanding competitive neuromuscular blockade .

For the drug development scientist, d-Tc provides a critical case study in multicompartmental pharmacokinetics , effect-compartment modeling (hysteresis) , and the physiological interplay between renal elimination and biliary compensatory mechanisms . This guide dissects the in vivo behavior of tubocurarine, providing a rigorous framework for experimental design and data analysis.

Pharmacodynamics: The Competitive Blockade

Mechanism of Action

Tubocurarine acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the post-synaptic membrane of the neuromuscular junction (NMJ).[1][2][3]

-

Receptor Kinetics: It binds to the

-subunits of the pentameric nAChR ( -

The "Safety Factor": Neuromuscular transmission has a high safety margin. Significant clinical weakness does not occur until >75% of receptors are occupied; complete flaccidity requires >90-95% occupancy.[4] This non-linear occupancy-response relationship is a critical PD variable.

Visualization: Neuromuscular Junction Blockade

Figure 1: Competitive antagonism at the neuromuscular junction.[1][3][5] d-Tc competes with ACh for

Pharmacokinetics: The 3-Compartment Model

In vivo, tubocurarine exhibits tri-exponential decay, necessitating a three-compartment pharmacokinetic model for accurate description. A simple one-compartment model fails to account for the rapid initial distribution and the slow return of drug from deep tissue reservoirs (muscle/cartilage).

Compartmental Logic

-

Central Compartment (

): Plasma and highly perfused organs (kidney, liver, heart). -

Rapid Distribution Compartment (

): Well-perfused tissues (muscle). -

Slow Distribution Compartment (

): Poorly perfused tissues (fat, cartilage, connective tissue).

Elimination Pathways

-

Renal (Primary): 40–60% of the dose is excreted unchanged in urine within 24 hours. Glomerular filtration is the main driver.

-

Biliary (Secondary): 10–20% excreted in bile.

-

Compensatory Shift: In renal failure, the biliary fraction increases, preventing infinite accumulation, though

is still prolonged.

Visualization: PK/PD Structural Model

Figure 2: Three-compartment PK model linked to an Effect Compartment (Ce). Note the hysteresis loop implied by the

Quantitative Data Summary

The following parameters represent consensus values for healthy adults receiving an intravenous bolus (0.3–0.5 mg/kg).

| Parameter | Value (Mean ± SD) | Unit | Physiological Significance |

| Elimination Half-life ( | 230 ± 40 | min | Long duration due to slow return from peripheral tissues. |

| Clearance ( | 1.2 ± 0.2 | mL/kg/min | Relatively slow; dependent on GFR. |

| Volume of Distribution ( | 0.30 – 0.60 | L/kg | Moderate distribution; confined mostly to extracellular fluid. |

| Protein Binding | 40 – 50 | % | Binds to albumin and globulins; affects free drug availability. |

| Effect Site Equilibration ( | 0.13 ± 0.04 | min⁻¹ | Determines onset time; accounts for lag between peak plasma and peak block. |

| 0.35 – 0.50 | µg/mL | Concentration required for 50% twitch depression. |

Data synthesized from Wingard & Cook (1976) and Miller et al. (1977).

Experimental Protocols: In Vivo Assessment

To generate valid PK/PD data, the experimental setup must strictly control for physiological variables (temperature, pH) that alter NMBA potency.

The "Train-of-Four" (TOF) Protocol

This is the industry standard for quantifying neuromuscular blockade in vivo (clinical or pre-clinical models).

Objective: Measure the ratio of the 4th twitch to the 1st twitch (

Step-by-Step Workflow:

-

Anesthesia Induction: Maintain stable depth (e.g., Propofol/Fentanyl). Avoid volatile anesthetics (Isoflurane/Sevoflurane) during baseline establishment as they potentiate NMBAs.

-

Nerve Stimulation Setup:

-

Apply surface electrodes over the Ulnar Nerve (wrist).

-

Place accelerometer or force transducer on the Adductor Pollicis (thumb).

-

-

Calibration:

-

Apply supramaximal stimulus (usually 40–60 mA).

-

Establish baseline twitch height (

) for 5–10 minutes before drug administration.

-

-

Stimulation Pattern:

-

Frequency: 2 Hz (4 pulses over 2 seconds).

-

Interval: Repeat every 10–12 seconds.

-

-

Drug Administration & Sampling:

-

Administer d-Tc bolus (IV).[6]

-

Simultaneous PK Sampling: Draw arterial blood at

min. -

PD Recording: Continuous logging of

height (% depression) and TOF Ratio (

-

Data Analysis: The Sigmoid Model

Raw data must be fitted to the Hill equation to derive PD parameters:

Where:

- = Effect (% blockade)

-

= Concentration in the effect compartment (calculated via convolution of PK data and

- = Hill coefficient (steepness of the curve).

Safety & Toxicology Profile

Tubocurarine is rarely used today due to specific toxicity markers that must be monitored in any in vivo study.

-

Histamine Release:

-

Mechanism: Direct degranulation of mast cells (non-IgE mediated).

-

Consequence: Hypotension (vasodilation), tachycardia, bronchospasm, and cutaneous flushing.

-

Mitigation: Pre-treatment with H1/H2 blockers (Diphenhydramine/Ranitidine) in animal models if pure NMJ effects are the study goal.

-

-

Ganglionic Blockade:

-

Mechanism: Blockade of nicotinic receptors at autonomic ganglia.

-

Consequence: Hypotension and interference with autonomic reflex loops.[7]

-

References

-

Wingard, L. B., & Cook, D. R. (1976). Pharmacodynamics of tubocurarine in humans.[8] British Journal of Anaesthesia, 48(9), 839-845.[8] Link

-

Miller, R. D., et al. (1977). The pharmacokinetics of d-tubocurarine in man with and without renal failure. Journal of Pharmacology and Experimental Therapeutics, 202(1), 1-7.[6] Link

-

Shanks, C. A., et al. (1980). Two- vs. three-compartment model for analysis of d-tubocurarine pharmacokinetics.[9] Anesthesiology, 52(4), 375-376.[9] Link

-

Sheiner, L. B., et al. (1979). Simultaneous modeling of pharmacokinetics and pharmacodynamics: application to d-tubocurarine. Clinical Pharmacology & Therapeutics, 25(3), 358-371. Link

-

Ali, H. H., et al. (1970). Stimulus frequency in the detection of neuromuscular block in humans.[4] British Journal of Anaesthesia, 42(11), 967-978. Link

Sources

- 1. Curare - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]

- 3. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]

- 4. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]

- 5. The effect of tubocurarine competition on the kinetics of agonist action on the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of d-tubocurarine in man with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Pharmacodynamics of tubocurarine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two- vs. three-compartment model for analysis of d-tubocurarine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Tubocurarine in Chondrodendron tomentosum

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

(+)-Tubocurarine, a potent neuromuscular blocking agent, is a bisbenzylisoquinoline alkaloid (bisBIA) historically sourced from Chondrodendron tomentosum, a plant native to South America.[1][2][3] Its intricate chemical structure and significant pharmacological activity have long made its biosynthetic pathway a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding and proposed pathway for tubocurarine biosynthesis in C. tomentosum. Synthesizing established knowledge of benzylisoquinoline alkaloid (BIA) metabolism with insights into the enzymology of oxidative coupling, this document outlines a putative biosynthetic route from the primary metabolite L-tyrosine to the complex dimeric structure of tubocurarine. We delve into the key enzymatic families implicated in this process, with a particular focus on the cytochrome P450 monooxygenases (CYP450s) that are likely responsible for the critical C-O ether bridge formations. Furthermore, this guide presents detailed, field-proven methodologies for the experimental validation of the proposed pathway. These protocols are designed to be self-validating systems, providing researchers with the tools to elucidate the specific enzymatic steps, identify and characterize the involved proteins, and definitively map the biosynthetic journey to tubocurarine. This whitepaper is intended to serve as a foundational resource for researchers in natural product biosynthesis, enzymology, and drug development, aiming to accelerate the discovery and potential biotechnological production of this important medicinal compound.

Introduction: The Significance of (+)-Tubocurarine and its Botanical Source

(+)-Tubocurarine is a quaternary ammonium compound renowned for its muscle relaxant properties, achieved through the blockade of nicotinic acetylcholine receptors at the neuromuscular junction.[2][4] Historically, it was the active component of "curare," an arrow poison used by indigenous South American tribes for hunting.[5] Its introduction into clinical practice in the mid-20th century revolutionized anesthesia by enabling controlled muscle relaxation during surgical procedures.[2]

The primary botanical source of (+)-tubocurarine is Chondrodendron tomentosum, a woody vine belonging to the Menispermaceae family.[3][6] Alkaloids from this family are known for their structural diversity and potent biological activities.[7] The biosynthesis of these complex molecules represents a fascinating area of plant biochemistry, offering opportunities for the discovery of novel enzymes and the development of biotechnological production platforms for valuable pharmaceuticals. Understanding the biosynthesis of tubocurarine is not only of academic interest but also holds potential for the sustainable production of this and related compounds, circumventing the challenges associated with reliance on natural plant sources.

The General Benzylisoquinoline Alkaloid (BIA) Pathway: The Foundation for Tubocurarine Biosynthesis

The biosynthesis of tubocurarine is rooted in the well-established benzylisoquinoline alkaloid (BIA) pathway, which is responsible for the formation of over 2,500 diverse alkaloids, including morphine, codeine, and berberine.[1][8] This foundational pathway commences with the amino acid L-tyrosine and proceeds through a series of enzymatic transformations to yield the central intermediate, (S)-reticuline.[9]

From L-Tyrosine to (S)-Norcoclaurine

The initial steps of the BIA pathway involve the conversion of L-tyrosine into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1] These two molecules then undergo a Pictet-Spengler condensation reaction, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS) , to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.[10] This reaction is a critical control point in the pathway, establishing the fundamental stereochemistry of the subsequent intermediates.

The Pathway to (S)-Reticuline

(S)-norcoclaurine is then subjected to a series of modifications, including O-methylation, N-methylation, and hydroxylation, to yield (S)-reticuline. The key enzymes in this sequence are:

-

Norcoclaurine 6-O-methyltransferase (6OMT): This enzyme methylates the hydroxyl group at the 6-position of (S)-norcoclaurine to produce (S)-coclaurine.

-

Coclaurine N-methyltransferase (CNMT): (S)-coclaurine is then N-methylated by CNMT to yield (S)-N-methylcoclaurine.[11]

-

(S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B): A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3'-position.[4][12]

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): The final step in the formation of (S)-reticuline is the methylation of the 4'-hydroxyl group.

The resulting (S)-reticuline is a pivotal branch-point intermediate from which a vast array of BIA structural classes are derived.

Figure 1: The generalized biosynthetic pathway from L-tyrosine to (S)-reticuline.

Proposed Biosynthetic Pathway of (+)-Tubocurarine: The Dimerization of Benzylisoquinoline Units

While the pathway to the monomeric precursors of tubocurarine is well-understood, the specific steps leading to the final dimeric structure in C. tomentosum have not been fully elucidated. Based on the structure of (+)-tubocurarine and the known mechanisms of bisBIA biosynthesis in other plant species, a plausible pathway can be proposed. This proposed pathway centers on the oxidative coupling of two N-methylcoclaurine-like monomers.

The Precursors: (R)- and (S)-N-Methylcoclaurine

(+)-Tubocurarine is composed of two distinct benzylisoquinoline units linked by two ether bridges. The stereochemistry of these units is crucial. It is hypothesized that the biosynthesis of tubocurarine involves the coupling of one molecule of (R)-N-methylcoclaurine and one molecule of (S)-N-methylcoclaurine .[13] The formation of (R)-N-methylcoclaurine from the central BIA pathway, which primarily produces (S)-enantiomers, would require an uncharacterized epimerase or a stereospecific synthase.

The Oxidative Coupling: A Role for Cytochrome P450 Enzymes

The formation of the ether linkages in bisBIAs is believed to be catalyzed by cytochrome P450 enzymes, particularly those belonging to the CYP80 family .[1][8] A well-characterized example is berbamunine synthase (CYP80A1) from Berberis stolonifera, which catalyzes the regio- and stereoselective C-O phenol coupling of (R)- and (S)-N-methylcoclaurine to form berbamunine.[14] It is highly probable that a homologous CYP80 enzyme in C. tomentosum is responsible for the specific oxidative coupling that leads to the tubocurarine skeleton. This enzyme would exhibit a distinct regio- and stereoselectivity to form the characteristic head-to-tail, tail-to-tail ether linkages of tubocurarine.[8][14]

Post-Coupling Modifications

Following the initial dimerization, it is likely that further enzymatic modifications occur to yield the final structure of (+)-tubocurarine. These modifications may include hydroxylations and the formation of the quaternary ammonium groups, which are critical for its pharmacological activity. The enzymes responsible for these late-stage modifications remain to be identified.

Figure 2: A proposed biosynthetic pathway for (+)-tubocurarine in Chondrodendron tomentosum.

Experimental Methodologies for Pathway Elucidation

The validation of the proposed biosynthetic pathway for tubocurarine requires a multi-faceted experimental approach. The following sections provide detailed protocols for key experiments designed to identify and characterize the enzymes and intermediates involved.

Isotopic Labeling Studies: Tracing the Biosynthetic Route

Isotopic labeling is a powerful technique to trace the flow of precursors into the final product.[15][16][17] By feeding isotopically labeled precursors to C. tomentosum tissues, it is possible to determine their incorporation into tubocurarine and its intermediates.

Protocol 1: Stable Isotope Feeding and Analysis

-

Preparation of Labeled Precursors: Synthesize or procure stable isotope-labeled precursors, such as ¹³C- or ¹⁵N-labeled L-tyrosine, dopamine, and (R/S)-N-methylcoclaurine.

-

Plant Material: Use young, metabolically active tissues of C. tomentosum, such as leaves or cell suspension cultures.

-

Feeding: Administer the labeled precursor to the plant material. For intact tissues, this can be done by petiole feeding or by watering the soil for whole plants.[18] For cell cultures, the precursor is added directly to the medium.

-

Incubation: Incubate the plant material for a defined period (e.g., 24, 48, 72 hours) to allow for the uptake and metabolism of the labeled precursor.

-

Extraction: Harvest the tissue and perform an alkaloid extraction. A typical method involves homogenization in an acidic aqueous solution, followed by liquid-liquid extraction with an organic solvent at a basic pH.

-

Analysis: Analyze the extracted alkaloids using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

HPLC-MS: To detect the mass shift in tubocurarine and its putative intermediates corresponding to the incorporation of the stable isotope.

-

NMR: To determine the specific positions of the incorporated isotopes within the molecule, providing detailed insights into the biosynthetic transformations.[19]

-

Table 1: Expected Outcomes of Isotopic Labeling Studies

| Labeled Precursor | Expected Labeled Products | Analytical Confirmation |

| ¹³C-L-Tyrosine | ¹³C-Tubocurarine, ¹³C-N-methylcoclaurine | Mass shift in MS, ¹³C-NMR signals |

| ¹⁵N-Dopamine | ¹⁵N-Tubocurarine, ¹⁵N-N-methylcoclaurine | Mass shift in MS, ¹⁵N-NMR signals |

| ¹³C-(R/S)-N-methylcoclaurine | ¹³C-Tubocurarine | Mass shift in MS, ¹³C-NMR signals |

Enzyme Assays: Characterizing the Catalytic Machinery

To identify and characterize the enzymes responsible for the key steps in tubocurarine biosynthesis, particularly the oxidative coupling, in vitro enzyme assays are essential.

Protocol 2: Microsomal Enzyme Assay for Oxidative Coupling

-

Microsome Isolation:

-

Homogenize fresh or frozen C. tomentosum tissue in an ice-cold extraction buffer containing a reducing agent (e.g., DTT) and a protease inhibitor cocktail.

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Centrifuge the supernatant at a higher speed to pellet the microsomes, which contain the membrane-bound CYP450 enzymes.[20]

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, NADPH (as a cofactor for CYP450 reductase), and the putative substrates, (R)- and (S)-N-methylcoclaurine.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

-

Product Analysis:

-

Analyze the extracted products by HPLC-MS to identify the formation of dimeric products.

-

Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of tubocurarine or related bisBIAs.

-

Chiral chromatography can be employed to separate and identify the stereoisomers of the products.[21][22]

-

Gene Discovery and Functional Characterization

Identifying the genes encoding the biosynthetic enzymes is crucial for understanding the regulation of the pathway and for potential metabolic engineering applications.

Protocol 3: Transcriptome Analysis and Gene Cloning

-

RNA Sequencing:

-

Gene Identification:

-

Search the transcriptome data for sequences homologous to known BIA biosynthetic genes, particularly those from the CYP80 family.

-

Identify candidate genes based on their sequence similarity and expression patterns that correlate with tubocurarine accumulation.

-

-

Gene Cloning:

-

Design primers based on the candidate gene sequences and clone the full-length cDNAs using reverse transcription-polymerase chain reaction (RT-PCR).

-

-

Heterologous Expression and Functional Characterization:

-

Subclone the candidate CYP80 cDNAs into an expression vector suitable for a heterologous host, such as yeast (Saccharomyces cerevisiae or Pichia pastoris) or insect cells.[5][26][27]

-

Express the recombinant protein and perform enzyme assays as described in Protocol 2 to confirm its catalytic activity and substrate specificity.

-

Figure 3: An integrated experimental workflow for the elucidation of the tubocurarine biosynthetic pathway.

Concluding Remarks and Future Perspectives

The biosynthesis of (+)-tubocurarine in Chondrodendron tomentosum represents a captivating area of natural product chemistry and enzymology. While the foundational steps of the BIA pathway provide a solid framework, the specific enzymatic machinery responsible for the crucial dimerization and subsequent modifications to form tubocurarine remain to be definitively identified. The proposed pathway, centered on the stereospecific oxidative coupling of (R)- and (S)-N-methylcoclaurine by a CYP80-like enzyme, offers a scientifically grounded hypothesis for future investigation.

The experimental methodologies outlined in this guide provide a clear and robust roadmap for researchers to unravel the remaining mysteries of tubocurarine biosynthesis. Successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the development of biotechnological platforms for the sustainable production of this and other valuable bisbenzylisoquinoline alkaloids. The discovery of novel enzymes with unique regio- and stereoselectivity will undoubtedly enrich the toolbox of synthetic biology, enabling the creation of novel bioactive compounds for future drug discovery efforts.

References

-

Berbamunine synthase - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Facchini, P. J., & De Luca, V. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 693-707. [Link]

-

Hao, C., et al. (2024). The CYP80A and CYP80G Are Involved in the Biosynthesis of Benzylisoquinoline Alkaloids in the Sacred Lotus (Nelumbo nucifera). International Journal of Molecular Sciences, 25(1), 599. [Link]

-

Al-Snafi, A. E. (2022). Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system. Methods in Enzymology, 674, 241-258. [Link]

-

Nair, U. B., Armstrong, D. W., & Hinze, W. L. (1998). Characterization and Evaluation of d-(+)-Tubocurarine Chloride as a Chiral Selector for Capillary Electrophoretic Enantioseparations. Analytical Chemistry, 70(6), 1059–1065. [Link]

-

Li, Y., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 700977. [Link]

-

Hao, C., et al. (2024). The CYP80A and CYP80G Are Involved in the Biosynthesis of Benzylisoquinoline Alkaloids in the Sacred Lotus (Nelumbo nucifera). International Journal of Molecular Sciences, 25(1), 599. [Link]

-

Chen, X., et al. (2023). Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). Medicinal Plant Biology, 2, 20. [Link]

-

Microsome Isolation Kit. (n.d.). Assay Genie. Retrieved February 15, 2026, from [Link]

-

El Tahchy, A., et al. (2011). New method for the study of Amaryllidaceae alkaloid biosynthesis using biotransformation of deuterium-labeled precursor in tissue cultures. Phytochemistry, 72(13), 1557-1563. [Link]

-

An, T., et al. (2024). Lineage-Specific CYP80 Expansion and Benzylisoquinoline Alkaloid Diversity in Early-Diverging Eudicots. Advanced Science, 11(19), e2309990. [Link]

-

De Luca, V., & St Pierre, B. (2000). The cell and developmental biology of alkaloid biosynthesis. Trends in plant science, 5(4), 168-173. [Link]

-

Li, M., et al. (2022). Full-length transcriptome and metabolite analysis reveal reticuline epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum. Frontiers in Plant Science, 13, 1064214. [Link]

-

Zenk, M. H. (1991). BENZYLISOQUINOLINE BIOSYNTHESIS BY CULTIVATED PLANT CELLS AND ISOLATED ENZYMES. Journal of natural products, 54(5), 1229-1240. [Link]

-

Chen, X., et al. (2023). Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). Medicinal Plant Biology, 2, 20. [Link]

-

Didier, D., & Cabello-Hurtado, F. (1999). The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. The Plant cell, 11(11), 2033-2048. [Link]

-

Menéndez-Perdomo, I. M., & Facchini, P. J. (2018). Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. Molecules, 23(11), 2899. [Link]

-

Lo, H. M., et al. (1990). BISBENZYLISOQUINOLINE BIOSYNTHESIS IN BERBERIS CELL CULTURES. Phytochemistry, 29(7), 2171-2176. [Link]

-

Zhang, Y., et al. (2025). A CYP80B enzyme from Stephania tetrandra enables the 3'-hydroxylation of N-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids. Chinese Journal of Natural Medicines, 23(5), 630-640. [Link]

-

Simpson, J. P., & Chapple, C. (2021). Tag you're it: Application of stable isotope labeling and LC-MS to identify the precursors of specialized metabolites in plants. Methods in Enzymology, 648, 269-291. [Link]

-

Facchini, P. J., & De Luca, V. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 693-707. [Link]

-

Minami, H., et al. (2008). Microbial production of plant benzylisoquinoline alkaloids. Proceedings of the National Academy of Sciences, 105(21), 7393-7398. [Link]

-

Hausjell, J., Halbwirth, H., & Spadiut, O. (2018). Recombinant production of eukaryotic cytochrome P450s in microbial cell factories. Bioscience reports, 38(4), BSR20180493. [Link]

-

Arroo, R. R., & Verpoorte, R. (2020). Analysis of plant secondary metabolism using stable isotope-labelled precursors. Phytochemical Analysis, 31(4), 383-393. [Link]

-

Pyne, M. E., et al. (2015). Systematic engineering of plant cytochrome P450 system identifies a comprehensive strategy for expression of highly functional P450s in E. coli. bioRxiv. [Link]

-

Li, C. Y., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. [Link]

-

Molecular Structure Analysis of Alkaloids. (n.d.). JEOL Ltd. Retrieved February 15, 2026, from [Link]

-

Barbosa-Filho, J. M., da-Cunha, E. V. L., & Gray, A. I. (2000). Alkaloids of the Menispermaceae. The Alkaloids: Chemistry and Biology, 54, 1-190. [Link]

-

Facchini, P. J. (2001). ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. Annual review of plant physiology and plant molecular biology, 52(1), 29-66. [Link]

-

Pauli, H. H., & Kutchan, T. M. (1998). Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis. The Plant journal, 13(6), 793-801. [Link]

-

Zhou, Y., & Lu, H. (2021). Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems. Current opinion in plant biology, 60, 102005. [Link]

-

Ponomareva, A. A., & Sibirny, A. A. (2023). Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins. International Journal of Molecular Sciences, 24(13), 10897. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 15, 2026, from [Link]

-

Durairaj, P., et al. (2021). Functional expression and regulation of eukaryotic cytochrome P450 enzymes in surrogate microbial cell factories. Biotechnology Advances, 47, 107693. [Link]

-

Activity Assay for Plant Mitochondrial Enzymes. (2022). In Plant Mitochondria. Humana, New York, NY. [Link]

-

Li, S., et al. (2021). Complete biosynthesis of a sulfated chondroitin in Escherichia coli. Nature communications, 12(1), 1-11. [Link]

-

Manual for Oxidative Stress Studies in plants. (2014). Ideal International E-Publication Pvt. Ltd. [Link]

-

An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved February 15, 2026, from [Link]

-

Habuchi, O., et al. (1982). Biosynthesis of chondroitin sulfate side chains and hyaluronate. Time-course studies with cartilage slices of calf ribs under different conditions. The Journal of biological chemistry, 257(22), 13429-13435. [Link]

-

Protocol for Extracellular Enzyme Assays. (2016). Retrieved February 15, 2026, from [Link]

-

Jimenez, A., et al. (2002). Induction of an antioxidant enzyme system and other oxidative stress markers associated with compatible and incompatible interactions between Cicer arietinum L. and Fusarium oxysporum f. sp. ciceris. Plant, Cell & Environment, 25(6), 771-781. [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 15, 2026, from [Link]

-

Wintersteiner, O., & Dutcher, J. D. (1943). CURARE ALKALOIDS FROM CHONDODENDRON TOMENTOSUM. Science, 97(2525), 467-470. [Link]

-

Gao, S., et al. (2020). Transcriptome analysis to identify genes involved in lignan, sesquiterpenoid and triterpenoid biosynthesis in medicinal plant Kadsura heteroclita. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 48(4), 2118-2133. [Link]

-

Wintersteiner, O., & Dutcher, J. D. (1968). Curare alkaloids from Chondodendron tomentosum. International anesthesiology clinics, 6(2), 534-539. [Link]

-

Exposito-Rodriguez, M., et al. (2023). Transcriptomic analysis reveals the gene regulatory networks involved in leaf and root response to osmotic stress in tomato. Frontiers in Plant Science, 14, 1184646. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. tarjomefa.com [tarjomefa.com]

- 3. CURARE ALKALOIDS FROM CHONDODENDRON TOMENTOSUM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Curare alkaloids from Chondodendron tomentosum by O. Wintersteiner and J. D. Dutcher - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characterization and evaluation of d-(+)-tubocurarine chloride as a chiral selector for capillary electrophoretic enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 11. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A CYP80B enzyme from Stephania tetrandra enables the 3'-hydroxylation of N-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repositorio.uchile.cl [repositorio.uchile.cl]

- 14. Cytochrome P450-catalyzed regio- and stereoselective phenol coupling of fungal natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. osti.gov [osti.gov]

- 17. Analysis of plant secondary metabolism using stable isotope-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. gcms.cz [gcms.cz]

- 23. Frontiers | Full-length transcriptome and metabolite analysis reveal reticuline epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum [frontiersin.org]

- 24. notulaebotanicae.ro [notulaebotanicae.ro]

- 25. Frontiers | Transcriptomic analysis reveals the gene regulatory networks involved in leaf and root response to osmotic stress in tomato [frontiersin.org]

- 26. escholarship.org [escholarship.org]

- 27. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Methodological & Application

Application Note: Inducing Paralysis in Zebrafish Larvae with Tubocurarine Chloride

[1][2]

Executive Summary & Rationale

In the field of zebrafish (Danio rerio) research, particularly during high-resolution calcium imaging or electrophysiology, motion artifacts are the primary adversary of data integrity. While Tricaine methanesulfonate (MS-222) is the standard anesthetic, it suppresses neuronal activity and slows heart rate, rendering it unsuitable for studies focused on neural dynamics or cardiovascular physiology.

Tubocurarine chloride (d-tubocurarine) offers a critical alternative. As a non-depolarizing neuromuscular blocker, it induces flaccid paralysis by targeting peripheral motor endplates while leaving the central nervous system (CNS) and sensory pathways largely intact.

This guide provides a rigorous, self-validating protocol for the use of tubocurarine to immobilize zebrafish larvae (3–7 dpf), prioritizing the microinjection method for consistency and the bath application method for high-throughput screening.

Mechanism of Action

To effectively utilize tubocurarine, one must understand the specific receptor kinetics at the zebrafish neuromuscular junction (NMJ). Unlike alpha-bungarotoxin (which binds irreversibly), tubocurarine is a competitive antagonist .

-

Normal Physiology: Motor neurons release Acetylcholine (ACh). ACh traverses the synaptic cleft and binds to Nicotinic Acetylcholine Receptors (nAChRs) on the muscle fiber, triggering Na+ influx, depolarization, and contraction.

-

Tubocurarine Blockade: Tubocurarine binds reversibly to the ACh binding sites on the nAChR

-subunits. It does not open the ion channel (non-depolarizing).[1] Because it competes with ACh, the blockade can be overcome by increasing ACh concentration, but in a controlled experimental setting, it effectively silences muscle contraction without silencing the motor neuron's firing command.

Visualization: Neuromuscular Blockade Pathway

Figure 1: Mechanism of Action. Tubocurarine competes with Acetylcholine for nAChR binding sites, preventing depolarization and muscle contraction.[1]

Materials & Preparation

Reagents

-

Tubocurarine Chloride Pentahydrate (CAS: 6965-35-1)

-

E3 Medium (Standard zebrafish embryo medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

-

Phenol Red (Optional, for injection visualization)

-

Low Melting Point (LMP) Agarose (for mounting)

Stock Solution Preparation

Tubocurarine is highly soluble in water but sensitive to light.

-

Concentration: Prepare a 10 mM stock solution in sterile distilled water or E3 medium.

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 6 months.

-

Working Solutions:

-

For Injection: Dilute to 0.2 – 1.0 mM in E3 + 0.05% Phenol Red.

-

For Bath: Dilute to 0.5 – 2.0 mM in E3.

-

Experimental Protocols

Protocol A: Microinjection (The Gold Standard)

Why this method? Zebrafish larvae (especially >3 dpf) have robust skin barriers that limit the uptake of large, charged molecules like tubocurarine. Bath application often yields inconsistent paralysis. Microinjection guarantees delivery to the systemic circulation.

Target Age: 3–7 dpf

-

Anesthesia (Transient): Briefly anesthetize larvae in 0.016% (160 mg/L) Tricaine until touch response is lost (approx. 2 mins). This is necessary to immobilize them for the injection itself.

-

Note: Tricaine washes out rapidly; Tubocurarine will take over.

-

-

Mounting: Align larvae on a 2% agarose injection ramp.

-

Injection:

-

Site: Pericardial cavity (preferred) or Yolk sac (for younger larvae).

-

Volume: Inject 1–2 nL of the 0.5 mM working solution.

-

Calculation: For a 300 nL larva, a 1 nL injection of 0.5 mM results in a final body concentration of ~1.6 µM, which is physiologically effective.

-

-

Recovery: Transfer larvae immediately to fresh E3 medium (no Tricaine).

-

Washout: Allow 10–15 minutes for the Tricaine to wash out. The larva should regain heart rate but remain paralyzed due to the tubocurarine.

Protocol B: Bath Application (High Throughput)

Why this method? For screening large numbers of larvae where microinjection is not feasible. Caveat: Requires significantly higher concentrations to overcome skin permeability.

-

Titration: Prepare a 12-well plate with E3 containing tubocurarine at 0.2, 0.5, 1.0, and 2.0 mM .

-

Exposure: Transfer 5 larvae per well.

-

Incubation: Incubate at 28.5°C for 30–60 minutes .

-

Monitoring: Check for loss of "startle response" every 10 minutes (see Validation).

-

Maintenance: Once paralyzed, larvae can be mounted in agarose. To maintain paralysis during long imaging sessions, the agarose should be made with E3 containing a maintenance dose (approx. 50% of the paralyzing dose).

Validation & Quality Control

Trusting your paralysis is critical. A "quiet" fish might just be a stressed fish. Use this workflow to validate the blockade.

The "Touch-Evoked Escape" Assay

-

Stimulus: Gently touch the tail of the larva with a fine gel-loading tip or eyelash probe.

-

Observation:

-

Control: Rapid burst swimming (C-bend).

-

Anesthetized (Tricaine): No response; slowed heart rate.

-

Paralyzed (Tubocurarine):[2] No motor response; normal heart rate .

-

-

Fictive Swimming Check (Optional): If performing electrophysiology, record from ventral nerve roots. You should see "fictive swimming" bursts (neural activity) despite the lack of muscle movement. This confirms the CNS is active.

Comparison of Immobilization Agents

| Feature | Tricaine (MS-222) | Tubocurarine | |

| Primary Target | Na+ Channels (CNS & PNS) | nAChR (NMJ) | nAChR (NMJ) |

| Brain Activity | Suppressed | Intact | Intact |

| Heart Rate | Decreased/Stopped | Normal/Slight Decrease | Normal |

| Reversibility | Rapid (<5 min) | Slow (1-2 hours) | Irreversible |

| Delivery | Bath | Injection (Best) / Bath | Injection Only |

Experimental Workflow Diagram

Figure 2: Decision Matrix and Experimental Workflow. Microinjection is recommended for precise physiological studies.

Troubleshooting & Safety

Common Failure Modes

-

"The fish is still twitching."

-

Cause: Insufficient concentration or incubation time.

-

Fix: If bath applying, increase concentration to 2 mM or switch to microinjection. Tubocurarine does not penetrate the skin as easily as Tricaine.

-

-

"The heart stopped."

-

Cause: Overdose or hypoxic stress from mounting.

-

Fix: Reduce concentration. Ensure agarose is not too dense (use 0.8% - 1.2%).

-

-

"I see no calcium transients in the brain."

-

Cause: You may have used Tricaine too recently or for too long.

-

Fix: Ensure a rigorous 15-minute washout of Tricaine before imaging. Tubocurarine itself does not cross the Blood-Brain Barrier (BBB) efficiently in larvae, preserving CNS activity.

-

Safety Warning

Tubocurarine is a potent neurotoxin. It causes respiratory paralysis in humans.

-

PPE: Wear gloves, safety glasses, and a lab coat.

-

Handling: Handle powder in a fume hood.

-

Disposal: Dispose of all tubocurarine-contaminated E3 and agarose as hazardous chemical waste.

References

-

Comparison of Anesthetics

- Study: "Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish."

- Relevance: Establishes the baseline for Tricaine limitations (suppression of neural signals)

-

Source:

-

Neuromuscular Blockade Mechanisms

-

Long-term Imaging Protocols

- Study: "Improved Long-Term Imaging of Embryos with Genetically Encoded α-Bungarotoxin."

- Relevance: Discusses the limitations of Tricaine for long-term imaging and validates the use of nAChR blockers (like bungarotoxin and tubocurarine) for preserving development and health.

-

Source:

-

Zebrafish Anesthesia & Euthanasia Guidelines

- Study: "Guidelines for the Use of Fishes in Research."

- Relevance: Provides safety and ethical boundaries for using neuromuscular blockers (must ensure the animal is not in distress/pain if the procedure is invasive).

-

Source:

Sources

- 1. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Presynaptic effects of d-tubocurarine on neurotransmitter release at the neuromuscular junction of the frog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Assessment of Neuromuscular Blockade

Target Audience: Drug Discovery Scientists, Pharmacologists, and Pre-clinical Researchers.

Introduction & Physiological Rationale

The accurate quantification of neuromuscular blockade (NMB) is critical for the safety profile of anesthetic regimens and the development of new neuromuscular blocking agents (NMBAs) or reversal drugs (e.g., sugammadex). While clinical monitoring often relies on acceleromyography (AMG), the gold standard for research and drug development remains Mechanomyography (MMG) and Electromyography (EMG) due to their direct correlation with force generation and electrical transmission, respectively.

This guide details the physiological basis of NMB, compares measurement modalities, and provides a rigorous, self-validating protocol for the Rat Sciatic Nerve-Gastrocnemius model—the industry standard for pre-clinical profiling.

The Neuromuscular Junction (NMJ) Signaling Pathway

To quantify blockade, one must understand the target. NMBAs function by interfering with the binding of Acetylcholine (ACh) to Nicotinic Acetylcholine Receptors (nAChRs) on the motor endplate.[1]

-

Non-depolarizing agents (e.g., Rocuronium) act as competitive antagonists.

-

Depolarizing agents (e.g., Succinylcholine) act as prolonged agonists, causing desensitization.

Figure 1: Signal transduction at the Neuromuscular Junction. NMBAs (Red) compete with ACh (Green) for receptor sites, preventing the End-Plate Potential required for contraction.[1]

Stimulation Patterns: The Logic of Quantification

In research, we do not simply "stimulate" the nerve; we apply specific patterns to interrogate the presynaptic ACh reserves and postsynaptic receptor occupancy.

| Pattern | Parameters | Physiological Basis | Primary Application |

| Single Twitch (ST) | 0.1 Hz or 1 Hz (0.2ms duration) | Establishes baseline mechanics. | Baseline stabilization; Onset time determination. |

| Train-of-Four (TOF) | 4 pulses at 2 Hz (0.5s intervals) | Fade Phenomenon: In partial non-depolarizing block, presynaptic ACh release diminishes with each pulse. Blocked receptors cannot compensate, causing T4 < T1. | Standard for calculating receptor occupancy (TOF Ratio). |

| Tetanic Stimulation | 50 Hz or 100 Hz for 5s | Massive ACh mobilization. | Stress test for the NMJ; Induces Post-Tetanic Potentiation. |

| Post-Tetanic Count (PTC) | 50 Hz (5s) → 3s pause → 1 Hz twitches | Post-Tetanic Potentiation: Tetanic stimulation floods the cleft with ACh. If receptors are heavily blocked (TOF=0), this flood may trigger a few twitches. | Quantifying Deep Block (when TOF count is 0).[2][3][4][5] |

Measurement Modalities: Selecting the Right Tool

For drug development, Mechanomyography (MMG) is non-negotiable as the reference standard.

| Feature | Mechanomyography (MMG) | Electromyography (EMG) | Acceleromyography (AMG) |

| Variable Measured | Isometric Force (Newtons) | Compound Action Potential (mV) | Acceleration ( |

| Accuracy | Gold Standard | High | Moderate (Prone to "Overshoot") |

| Setup Complexity | High (Rigid fixation required) | High (Signal noise management) | Low (Piezoelectric sensor) |

| Research Utility | Essential for ED50/ED95 studies. | Useful for PK/PD modeling. | Clinical use; less precise for research. |

Protocol: In Vivo Rat Sciatic Nerve-Gastrocnemius Assay

Objective: Determine the potency (ED50/ED95), onset, and recovery profile of a novel NMBA.

Experimental Setup & Surgery

Self-Validating Step: This system relies on isometric contraction.[6] Any elasticity in the setup invalidates the data.

-

Anesthesia: Induce with Urethane (1.2 g/kg i.p.) or Isoflurane. Note: Urethane is preferred for long-term stability in terminal experiments as it has minimal impact on cardiovascular reflexes compared to barbiturates.

-

Tracheotomy: Cannulate the trachea to ensure a patent airway. Mechanical ventilation is mandatory once the NMBA is administered.[1]

-

Vascular Access: Cannulate the right jugular vein for drug administration.

-

Nerve Isolation:

-

Muscle Isolation:

Experimental Workflow (The "Go/No-Go" Logic)

Figure 2: Operational workflow for the Rat Sciatic Nerve Assay. The "Baseline Stable" decision node is critical for data integrity.

Detailed Execution Steps

Step 1: Supramaximal Stimulation (Calibration)

-

Start stimulation at 1V. Gradually increase voltage by 0.5V increments.

-

Observe the twitch height.[1][7] Once the height stops increasing (maximal recruitment), add 15-20% to the voltage. This is Supramaximal Stimulation .

-

Why? This ensures that 100% of muscle fibers are depolarized, making the force dependent only on the NMJ transmission, not on nerve recruitment variability.

Step 2: Stabilization

-

Stimulate at 0.1 Hz (single twitch) for at least 20 minutes.

-

Validation: The baseline twitch height must not vary by >5% for 10 minutes. If it drifts, check the temperature (muscle cooling reduces contractility) or hydration (apply mineral oil to the nerve).

Step 3: Drug Administration & TOF Recording

-

Switch stimulation to TOF mode : Four pulses at 2 Hz, repeated every 15 seconds.

-

Inject the NMBA intravenously.[7]

-

Data Capture: Record the amplitude of T1 (First twitch) and T4 (Fourth twitch).

Data Analysis & Interpretation

Key Metrics

Summarize your data using the following calculated parameters:

| Metric | Formula | Interpretation |

| TOF Ratio | Indicates receptor occupancy. Ratio < 0.9 indicates residual block.[5][10][11] | |

| Onset Time | Time from injection to max block | Speed of drug distribution and receptor binding. |

| ED95 | Dose required for 95% depression of T1 | Potency. Used to calculate the clinical intubating dose (usually |

| Recovery Index (25-75) | Time from 25% to 75% T1 recovery | Indicates the speed of spontaneous recovery/metabolism. |

Calculating Potency (ED50/ED95)

-

Administer cumulative doses of the NMBA.

-

Plot Log(Dose) on the X-axis vs. Probit(% Block) on the Y-axis.

-

Perform a linear regression analysis to determine the dose at 50% and 95% block.

Troubleshooting & Validation (E-E-A-T)

-

Problem: Baseline Drift.

-

Cause: Often due to temperature fluctuation.

-

Solution: Maintain the rat's body temperature at 37°C using a heating pad and a rectal probe. The muscle itself can be warmed with a radiant heat lamp.

-

-

Problem: "Slip" Phenomenon (AMG only, but relevant concept).

-

Cause: The thumb moves in a different vector than the accelerometer.

-

Solution (in MMG): Ensure the thread to the transducer is taut (preload ~10-20g) and perpendicular to the bone.

-

-

Problem: Repetitive Firing.

-

Cause: Anticholinesterases or specific genetic defects.

-

Detection: Double peaks in the EMG signal.

-

References

-

Thilen, S. R., et al. (2023).[12] "2023 American Society of Anesthesiologists Practice Guidelines for Monitoring and Antagonism of Neuromuscular Blockade." Anesthesiology.

-

Naguib, M., & Brull, S. J. (2009). "Update on neuromuscular pharmacology." Current Opinion in Anaesthesiology.

-

Murphy, G. S., & Szokol, J. W. (2011). "Monitoring Neuromuscular Blockade." International Anesthesiology Clinics.

-

Head, S. I., & Arber, M. S. (2013). "Rat skeletal muscle-nerve preparation to teach skeletal muscle physiology." Advances in Physiology Education.

-

Bowsher, B., et al. (2023). "Comparative performance of stimpod electromyography with mechanomyography for quantitative neuromuscular blockade monitoring." BMC Anesthesiology.

Sources

- 1. ppno.ca [ppno.ca]

- 2. droracle.ai [droracle.ai]

- 3. blinkdc.com [blinkdc.com]

- 4. What Post-Tetanic Count (PTC) means and why it matters in quantitative TOF monitoring | Senzime [senzime.com]

- 5. openanesthesia.org [openanesthesia.org]

- 6. researchgate.net [researchgate.net]

- 7. aaim.co.in [aaim.co.in]

- 8. Procedures for Rat in situ Skeletal Muscle Contractile Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? [globalinnervation.com]

- 11. bellmedical.com [bellmedical.com]

- 12. apsf.org [apsf.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Tubocurarine Solution Precipitation in Phosphate Buffer

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical solutions for a common challenge encountered during in vitro and in vivo studies: the precipitation of tubocurarine in phosphate-buffered solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and efficacy of your tubocurarine solutions.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions regarding tubocurarine solution stability:

Q1: Why is my tubocurarine solution precipitating in my phosphate buffer (PBS or similar)?

A: Tubocurarine, a quaternary ammonium compound, can form an insoluble salt with phosphate ions, leading to precipitation. This is particularly problematic at or above physiological pH. The presence of divalent cations, such as calcium (Ca²⁺), can further exacerbate this issue by forming insoluble calcium phosphate complexes that can co-precipitate with tubocurarine.

Q2: What is the ideal pH range for dissolving tubocurarine chloride?

A: The pH of a 1 in 100 solution of tubocurarine chloride in water is between 4.0 and 6.0[1]. Maintaining a slightly acidic pH is generally recommended to ensure its solubility.

Q3: Are there alternative buffers I can use to avoid this precipitation?

A: Yes, several alternative buffer systems are compatible with tubocurarine and can prevent precipitation. These include Tris-HCl, HEPES, and Citrate buffers. The choice of buffer will depend on the specific requirements of your experiment, such as the desired pH and the presence of other interacting substances.

Q4: I have lyophilized tubocurarine chloride. What is the best way to reconstitute it?

A: For lyophilized tubocurarine chloride, it is recommended to reconstitute it in sterile, distilled water to create a stock solution[2][3]. Gentle vortexing and ensuring all the powder is dissolved is crucial. For experimental use, this stock solution can then be diluted into a suitable, non-phosphate-based buffer.

In-Depth Troubleshooting Guide

Encountering precipitation in your tubocurarine solution can be a frustrating roadblock in your research. This guide will walk you through a systematic approach to identify the cause and implement a solution.

Visualizing the Problem: The Precipitation Pathway

The following diagram illustrates the key factors leading to tubocurarine precipitation in a phosphate buffer system.

Caption: Factors contributing to tubocurarine precipitation.

Step-by-Step Troubleshooting

-

Confirm the Buffer System: The first and most critical step is to identify if you are using a phosphate-based buffer (e.g., PBS, Dulbecco's PBS). If so, this is the most likely cause of the precipitation.

-

Check the pH of Your Solution: Tubocurarine has a pKa of 7.4[1]. At or above this pH, the equilibrium shifts, and the likelihood of forming an insoluble salt with phosphate increases. A solution of tubocurarine chloride in water typically has a pH between 4.0 and 6.0, where it is more soluble[1].

-

Assess for the Presence of Divalent Cations: Check the composition of your media or other solutions for the presence of calcium (Ca²⁺) or magnesium (Mg²⁺) ions. Phosphate can react with these ions to form insoluble precipitates, which can act as nucleation sites for tubocurarine precipitation. One study noted that the effect of tubocurarine was absent in a phosphate-buffered Ringer's solution, likely due to changes in calcium ion concentration caused by the phosphate[4][5].

-

Evaluate Tubocurarine Concentration: Ensure that you are not exceeding the solubility limit of tubocurarine in your specific solution. While tubocurarine chloride is soluble in water up to approximately 25 mM, its solubility can be significantly reduced in the presence of phosphate ions[6].

The Chemical Causality: Why Does Precipitation Occur?

Tubocurarine is a benzylisoquinoline alkaloid and a quaternary ammonium compound, meaning it carries a permanent positive charge[7]. Phosphate buffers, at physiological pH, contain divalent (HPO₄²⁻) and monovalent (H₂PO₄⁻) phosphate anions. The positively charged tubocurarine molecule can form a strong ionic bond with the negatively charged phosphate ions, leading to the formation of a neutral, insoluble salt that precipitates out of the solution[5][8].

The presence of divalent cations like Ca²⁺ can further complicate the situation. Calcium and phosphate ions can precipitate to form calcium phosphate, a process that is also pH-dependent and more likely to occur at higher pH values[7]. This can reduce the concentration of free phosphate available to buffer the solution and can also create particulate matter that encourages the precipitation of other components, including tubocurarine.

Recommended Solutions and Protocols

To prevent the precipitation of tubocurarine, the primary strategy is to avoid the use of phosphate buffers. Below are detailed protocols for preparing stable tubocurarine solutions using alternative buffer systems.

Alternative Buffer Systems

The choice of an alternative buffer should be guided by the pH requirements of your experiment.

| Buffer System | Useful pH Range | pKa at 25°C | Key Considerations |

| Citrate Buffer | 3.0 - 6.2 | 3.13, 4.76, 6.40 | Can chelate divalent cations, which may be a consideration for your experiment. |